molecular formula C13H9BrO2 B6328599 3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one CAS No. 111042-58-1

3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one

Cat. No. B6328599
CAS RN: 111042-58-1
M. Wt: 277.11 g/mol
InChI Key: FLNKMHRHZKBOHW-VMPITWQZSA-N
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Description

3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one (or 3-BPFP) is a heterocyclic compound composed of a bromophenyl group and a furan group. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is a synthetic compound that has been used in various scientific research applications.

Scientific Research Applications

Optical and Charge Transport Properties

  • Chalcone derivatives, including compounds similar to 3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one, exhibit notable optoelectronic and charge transport properties. These compounds are promising for use in various semiconductor devices due to their efficient intra- and inter-molecular charge transport capabilities. Specifically, their potential as electron transport materials in organic semiconductor devices is highlighted (Shkir et al., 2019).

Crystallographic and Molecular Packing Studies

  • The crystal structures and molecular packing of related chalcone analogs under different conditions, such as ambient and high pressure, have been studied. These studies are crucial for understanding the potential of these compounds in photochemical reactions, particularly in the context of [2+2] photodimerization (Bąkowicz et al., 2015).

Antifungal Evaluation

  • Novel chalcone derivatives, including those structurally related to 3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one, have been synthesized and evaluated for antifungal activity. These compounds have shown effectiveness against various fungal strains, suggesting their potential use in antifungal applications (Klip et al., 2010).

Metal Chelation Properties

  • Research on fluorinated monothio-β-diketones, including compounds similar to 3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one, has led to the synthesis of new nickel and copper complexes. These studies are significant in exploring the chelation properties of such compounds with metals, which is important for applications in coordination chemistry and material science (Ho & Livingstone, 1968).

Synthesis and Applications in Organic Chemistry

  • The synthesis and characterization of various derivatives of 3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one have been extensively studied. These studies contribute to the broader field of organic synthesis and the development of novel organic compounds for diverse applications (Ingham et al., 1974).

Quantum Chemical Analysis

  • Quantum chemical analysis has been conducted on chalcone derivatives, providing insights into their structural and spectral properties. This research is fundamental in understanding the electronic properties of these compounds, which is crucial for their potential applications in fields like materials science (Thanigaimani et al., 2015).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNKMHRHZKBOHW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(2-furyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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